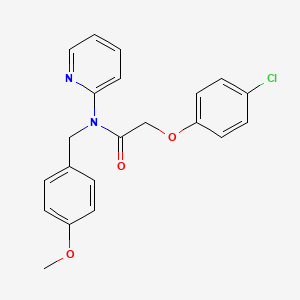
2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of 4-chlorophenoxyacetic acid: This can be achieved through the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.
Coupling with 4-methoxybenzylamine: The intermediate 4-chlorophenoxyacetic acid is then reacted with 4-methoxybenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Introduction of the pyridin-2-yl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Chlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate
- 2-(4-Chlorophenoxy)-2-methylpropanoic acid
Uniqueness
2-(4-Chlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.
Properties
Molecular Formula |
C21H19ClN2O3 |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H19ClN2O3/c1-26-18-9-5-16(6-10-18)14-24(20-4-2-3-13-23-20)21(25)15-27-19-11-7-17(22)8-12-19/h2-13H,14-15H2,1H3 |
InChI Key |
OCONGYFTUJXKPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11343844.png)
![1-(piperidin-1-yl)-2-[2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B11343847.png)
![Diethyl 5-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11343853.png)
![N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B11343863.png)
![7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11343879.png)
![Methyl 2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11343885.png)
![1-[(2-methylbenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11343887.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B11343893.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide](/img/structure/B11343905.png)
![N-tert-butyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11343909.png)
![2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B11343923.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbutanamide](/img/structure/B11343926.png)
![2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B11343936.png)
